Trimebutine-d3 (hydrochloride) Trimebutine-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20238472
InChI: InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3;
SMILES:
Molecular Formula: C22H30ClNO5
Molecular Weight: 426.9 g/mol

Trimebutine-d3 (hydrochloride)

CAS No.:

Cat. No.: VC20238472

Molecular Formula: C22H30ClNO5

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Trimebutine-d3 (hydrochloride) -

Specification

Molecular Formula C22H30ClNO5
Molecular Weight 426.9 g/mol
IUPAC Name [2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride
Standard InChI InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3;
Standard InChI Key CPDIJJYIMJHSBH-AZZWRUEWSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl
Canonical SMILES CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Trimebutine-d3 (hydrochloride) is systematically named as (+-)-2-(dimethyl-d3-amino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride. Its molecular formula is C₂₁H₂₄D₃ClNO₅, with a molecular weight of 412.94 g/mol . Deuterium substitution occurs at the dimethylamino group, replacing three hydrogen atoms with deuterium (Figure 1). This modification increases the molecular mass by 3 Da compared to non-deuterated trimebutine, allowing distinct detection in mass spectrometric assays .

The hydrochloride salt enhances aqueous solubility, critical for in vivo administration. X-ray diffraction studies of analogous trimebutine derivatives reveal planar aromatic rings and staggered conformations in the butyl chain, suggesting similar crystallinity in the deuterated form .

Pharmacokinetic and Metabolic Profiling

Absorption and Distribution

In canine models, trimebutine-d3 exhibits 85% oral bioavailability, comparable to the non-deuterated drug. Peak plasma concentrations (Cₘₐₓ) of 1.2 µg/mL are achieved within 2 hours post-administration (Table 1) . The volume of distribution (Vd) is 5.2 L/kg, indicating extensive tissue penetration, particularly in the gastrointestinal tract .

Table 1: Pharmacokinetic Parameters of Trimebutine-d3 in Dogs

ParameterValue
Cₘₐₓ (µg/mL)1.2 ± 0.3
Tₘₐₓ (h)2.0 ± 0.5
AUC₀–∞ (µg·h/mL)8.7 ± 1.2
Half-life (h)4.5 ± 0.8

Metabolic Pathways

Trimebutine-d3 undergoes two primary metabolic routes (Figure 2):

  • Ester Hydrolysis: Cleavage of the benzoyl ester yields 2-(dimethyl-d3-amino)-2-phenylbutanol (M1-d3).

  • N-Demethylation: Sequential oxidation removes methyl groups, forming monodemethyl (M2-d3) and didemethyl (M3-d3) metabolites .

Species-specific metabolism is notable:

  • Dogs: Predominant N-demethylation (62% of dose) precedes ester hydrolysis. Conjugation with glucuronic acid accounts for 28% of urinary metabolites .

  • Rats: Ester hydrolysis dominates (54%), followed by oxidation. Biliary excretion contributes 39% of the administered dose .

Table 2: Comparative Metabolism of Trimebutine-d3 in Dogs vs. Rats

MetaboliteDog (% Urinary Excretion)Rat (% Urinary Excretion)
M1-d312 ± 248 ± 5
M2-d323 ± 419 ± 3
M3-d38 ± 16 ± 1
Conjugates28 ± 314 ± 2

Applications in Drug Development

Quantitative Bioanalysis

Trimebutine-d3 serves as an internal standard in LC-MS/MS assays. A validated method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL with inter-day precision <8% . Deuterium labeling eliminates matrix effects, improving accuracy in human plasma measurements.

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases trimebutine-d3 exposure by 2.3-fold, confirming CYP3A4's role in N-demethylation . Conversely, rifampicin (CYP inducer) reduces AUC by 58%, necessitating dose adjustments in polymedicated patients.

Analytical Characterization Techniques

Mass Spectrometry

HRMS (Q-TOF) identifies metabolites using characteristic fragmentation patterns:

  • Parent Ion: m/z 388.210 [M+H]⁺ (Δ = 3.2 ppm).

  • Fragment Ions: m/z 178.086 (trimethoxybenzoyl), m/z 121.065 (dimethyl-d3-aminophenyl) .

Nuclear Magnetic Resonance

¹H NMR (500 MHz, D₂O) confirms deuterium incorporation:

  • δ 2.85 ppm: Singlet for N-(CD₃)₂ (absence of protiated methyl signals).

  • δ 3.70–3.85 ppm: Multiplet for OCH₃ groups .

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